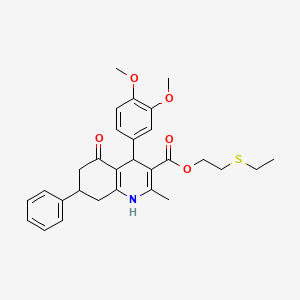![molecular formula C18H21N3OS B5068623 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the thiadiazole family and has been studied for its ability to act as a potential therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is not fully understood. However, it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol can exert various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models. It has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol in lab experiments include its potential as a therapeutic agent in various diseases and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol include further studies on its potential as an anticancer agent, its mechanism of action, and its potential as a therapeutic agent in various diseases. Other potential areas of research include its use in drug delivery systems and its potential as a scaffold for the development of new therapeutic agents.
In conclusion, 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to yield the final product. The purity and yield of the compound can be improved through various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol has been studied extensively for its potential pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[2-[4-(diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)17-19-20-18(23-17)15-7-5-6-8-16(15)22/h5-12,17,19,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEYFFFXSJRKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5068548.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

![3-[4-(heptyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5068566.png)
![11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068574.png)
![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)

![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5068614.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)